(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone is a useful research compound. Its molecular formula is C24H21FN4O2 and its molecular weight is 416.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex structures, including elements like oxadiazol, piperidinyl, and isoquinolinyl groups, are often synthesized and characterized to explore their potential biological activities. For example, a study by Benaka Prasad et al. (2018) focused on the synthesis and structural exploration of a novel bioactive heterocycle, which was then evaluated for antiproliferative activity. This kind of research is foundational in medicinal chemistry, where understanding the relationship between structure and activity is crucial (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018).
Drug Metabolism and Pharmacokinetics
Understanding how compounds are metabolized in the body is essential for drug development. A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, provides insights into how structurally complex compounds are processed in the human body, including their elimination routes and metabolite identification, which is critical for safety and efficacy assessments (C. Renzulli, M. Nash, M. Wright, Steven Thomas, S. Zamuner, M. Pellegatti, P. Bettica, G. Boyle, 2011).
Potential Therapeutic Applications
Research into compounds with specific structural features often aims to identify their therapeutic potential. For instance, ADX47273, a selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), has shown preclinical antipsychotic-like and procognitive activities. Such studies are pivotal in discovering new treatments for complex diseases like schizophrenia (F. Liu, S. Grauer, C. Kelley, Rachel L Navarra, Radka Graf, Guoming Zhang, P. Atkinson, M. Popiolek, Caitlin Wantuch, X. Khawaja, Deborah Smith, M. Olsen, E. Kouranova, M. Lai, Farhana Pruthi, C. Pulicicchio, M. Day, A. Gilbert, M. Pausch, N. Brandon, C. Beyer, T. Comery, S. Logue, S. Rosenzweig-Lipson, K. Marquis, 2008).
Crystallography and Molecular Interactions
Crystallographic studies, such as those conducted on 3,4-diarylquinolinone derivatives, provide detailed insights into the molecular interactions and crystal packing of potential therapeutic compounds. Understanding these interactions is crucial for the rational design of drugs with improved efficacy and reduced side effects (C. Peifer, Katrin Kinkel, Mohammed M. Abadleh, D. Schollmeyer, S. Laufer, 2007).
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-isoquinolin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c25-20-10-4-3-9-19(20)23-27-21(31-28-23)14-16-6-5-13-29(15-16)24(30)22-18-8-2-1-7-17(18)11-12-26-22/h1-4,7-12,16H,5-6,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPPACWJVEJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.